N-(4-methoxyphenyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
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Overview
Description
N-(4-methoxyphenyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a methoxyphenyl group, a tetrazole ring, and a cyclopenta[b]thiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the tetrazole ring through a cycloaddition reaction between an azide and a nitrile compound. The cyclopenta[b]thiophene core can be constructed via a series of cyclization reactions, often involving thiophene derivatives and appropriate electrophiles. The final step usually involves the coupling of the methoxyphenyl group to the tetrazole-thiophene intermediate under suitable conditions, such as using coupling reagents like EDCI or DCC in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to minimize by-products and reduce costs .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlling temperature, solvent choice, and reaction time to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce amine or alcohol derivatives .
Scientific Research Applications
N-(4-methoxyphenyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and potential biological activity.
Materials Science: Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Chemical Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The tetrazole ring and methoxyphenyl group may interact with biological receptors or enzymes, modulating their activity. The cyclopenta[b]thiophene core may contribute to the compound’s electronic properties, influencing its interaction with cellular components .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrazole-containing molecules and cyclopenta[b]thiophene derivatives, such as:
- N-(4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide
- Di(1H-tetrazol-5-yl)methanone oxime
- 5,5′-(hydrazonomethylene)bis(1H-tetrazole)
Uniqueness
N-(4-methoxyphenyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is unique due to its combination of a methoxyphenyl group, a tetrazole ring, and a cyclopenta[b]thiophene core. This unique structure imparts distinct electronic and chemical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C16H15N5O2S |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-(tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C16H15N5O2S/c1-23-11-7-5-10(6-8-11)18-15(22)14-12-3-2-4-13(12)24-16(14)21-9-17-19-20-21/h5-9H,2-4H2,1H3,(H,18,22) |
InChI Key |
JTPBQSVRULBMBZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(SC3=C2CCC3)N4C=NN=N4 |
Origin of Product |
United States |
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